(4R)-4-Decanol
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Overview
Description
(4R)-4-Decanol is a chiral alcohol with the molecular formula C10H22O It is an enantiomer of 4-decanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(4R)-4-Decanol can be synthesized through several methods. One common approach involves the reduction of 4-decanone using chiral catalysts to ensure the production of the (4R)-enantiomer. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction conditions often include moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the same reduction process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-decanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to decane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 4-Decanone.
Reduction: Decane.
Substitution: 4-Decyl chloride (when reacted with thionyl chloride).
Scientific Research Applications
(4R)-4-Decanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific chirality.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chiral purity.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and taste.
Mechanism of Action
The mechanism by which (4R)-4-Decanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors that recognize its chiral structure. The pathways involved could include binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Decanol: The enantiomer of (4R)-4-Decanol, differing only in the spatial arrangement of atoms.
4-Decanone: The oxidized form of 4-decanol.
Decane: The fully reduced form of 4-decanol.
Uniqueness
This compound is unique due to its specific chirality, which makes it valuable in applications requiring enantiomeric purity. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.
Properties
CAS No. |
138256-82-3 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
(4R)-decan-4-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
InChI Key |
DTDMYWXTWWFLGJ-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC)O |
Canonical SMILES |
CCCCCCC(CCC)O |
Origin of Product |
United States |
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